molecular formula C10H10N2O4 B13438021 4-(4-Nitrophenyl)-3-morpholinone-d4

4-(4-Nitrophenyl)-3-morpholinone-d4

Cat. No.: B13438021
M. Wt: 226.22 g/mol
InChI Key: OWMGEFWSGOTGAU-RHQRLBAQSA-N
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Description

4-(4-Nitrophenyl)-3-morpholinone-d4 is a deuterated derivative of 4-(4-Nitrophenyl)-3-morpholinone. This compound is characterized by the presence of a nitrophenyl group attached to a morpholinone ring. The deuterium atoms replace the hydrogen atoms, which can be useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)-3-morpholinone-d4 typically involves the nitration of phenol to produce 4-nitrophenol, followed by further chemical modifications. One common method includes the reaction of 4-nitrophenol with morpholine under specific conditions to form the morpholinone ring. The deuterium atoms are introduced through the use of deuterated reagents or solvents during the synthesis process .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of deuterated reagents in industrial settings requires careful handling and precise control of reaction parameters to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)-3-morpholinone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-(4-Aminophenyl)-3-morpholinone-d4

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Oxidized derivatives of the morpholinone ring

Scientific Research Applications

4-(4-Nitrophenyl)-3-morpholinone-d4 has several applications in scientific research:

    Chemistry: Used as a reference compound in NMR spectroscopy due to its deuterium labeling, which helps in studying molecular structures and dynamics.

    Biology: Employed in biochemical assays to study enzyme kinetics and interactions.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-3-morpholinone-d4 involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, while the morpholinone ring provides stability and specific binding properties. The deuterium atoms enhance the compound’s stability and provide unique spectroscopic properties, making it valuable in mechanistic studies .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

226.22 g/mol

IUPAC Name

4-(2,3,5,6-tetradeuterio-4-nitrophenyl)morpholin-3-one

InChI

InChI=1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-1-3-9(4-2-8)12(14)15/h1-4H,5-7H2/i1D,2D,3D,4D

InChI Key

OWMGEFWSGOTGAU-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])[N+](=O)[O-])[2H]

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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